molecular formula C30H23ClO4 B2940500 7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-78-5

7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone

Cat. No. B2940500
M. Wt: 482.96
InChI Key: CBYUBUNHRLJWMA-ULJHMMPZSA-N
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Description

7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone (CPD-1) is a synthetic compound, first synthesized in 2003 by a team of researchers at the National Institute of Health (NIH). CPD-1 is a member of the phenoxyindanone family of compounds, which are used in a variety of scientific research applications. The compound has a wide range of applications, including biomedical research, drug discovery, and chemical synthesis.

Scientific Research Applications

Polymerization and Material Science

One area of application for related compounds involves polymerization processes and material science. Research by Kim and Gong (1999) on derivatives of 1,3-dioxolane shows the potential for using similar compounds in the synthesis of polymers through ring-opening polymerization and cyclization reactions (Kim & Gong, 1999). This suggests that "7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone" could be explored for applications in creating new polymeric materials with specific properties, such as photoluminescent polymers or polymers with enhanced electronic properties.

Solar Cells and Electronic Devices

Another potential application area is in the development of solar cells and electronic devices. Cheng, Li, and Zhan (2014) discuss the use of indene-C60 bisadduct as an electron-cascade acceptor material in polymer solar cells, highlighting the importance of molecular structure in the efficiency of these devices (Cheng, Li, & Zhan, 2014). The structural features and electronic properties of "7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone" might make it a candidate for investigation in the context of organic electronics, particularly as a component in solar cell materials or as a ligand in organometallic complexes for electronic applications.

Photocatalysis and Photochemistry

Compounds with complex aromatic structures and functional groups, similar to "7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone", have been explored in photocatalysis and photochemistry for their ability to undergo specific reactions under light irradiation. For example, the study of photocyclization reactions of α-chloro-ortho-methylacetophenones provides insights into the mechanisms of photoinduced transformations, which could be relevant for designing photocatalytic systems or for synthetic applications in organic chemistry (Netto-Ferreira & Scaiano, 1991).

properties

IUPAC Name

(2Z)-7-(4-chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClO4/c1-33-25-16-11-19(18-27(25)34-2)17-24-28(20-7-4-3-5-8-20)23-9-6-10-26(29(23)30(24)32)35-22-14-12-21(31)13-15-22/h3-18,28H,1-2H3/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYUBUNHRLJWMA-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone

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